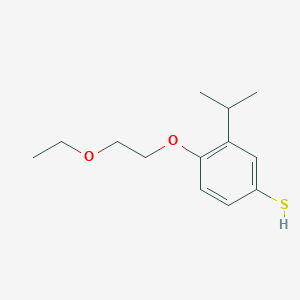

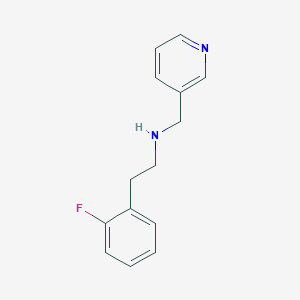

![molecular formula C13H21NO4 B2860484 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid CAS No. 2126162-28-3](/img/structure/B2860484.png)

2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid” is a complex organic molecule. It is related to the synthesis of sitafloxacin, a broad-spectrum quinolone antibacterial agent . Sitafloxacin has been used clinically for treating serious intractable infectious diseases .

Synthesis Analysis

The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a bicyclic system with a tert-butoxycarbonyl group and an acetic acid moiety . The exact structure would require more specific information or computational analysis to determine.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid and its derivatives are explored for their unique chemical properties and synthesis methods. Research demonstrates diverse synthetic pathways and reactions involving similar bicyclic structures, highlighting their potential in organic synthesis and chemical transformations.

Azabicyclo[3.2.0]heptan-7-ones Synthesis : A study by Gilchrist, Lemos, and Ottaway (1997) explores the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, utilizing catalytic hydrogenation and cyclization techniques. This work sheds light on the synthesis of complex bicyclic structures, akin to the target compound, showcasing the potential for creating diverse chemical entities (Gilchrist, Lemos, & Ottaway, 1997).

Glutamic Acid Analogue Synthesis : Hart and Rapoport (1999) report on the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue, demonstrating the utility of these structures in mimicking amino acid functionalities. This parallels the interest in this compound for its potential in peptidomimetics and drug design (Hart & Rapoport, 1999).

Aldol Reaction Catalysis : A study by Armstrong, Bhonoah, and White (2009) investigates the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in aldol reactions, highlighting the influence of the bicyclic structure on reaction selectivity and efficiency. This research underlines the importance of such compounds in organic synthesis, particularly in asymmetric catalysis (Armstrong, Bhonoah, & White, 2009).

Applications in Peptidomimetics and Drug Discovery

Bicyclic structures similar to this compound are pivotal in the design of peptidomimetics, offering a rigid framework that can mimic the spatial orientation of amino acids in peptides. This is crucial for the development of novel therapeutics with improved stability and bioavailability.

Peptidomimetic Synthesis : Research by Mandal et al. (2005) on the synthesis of azabicycloalkane amino acids showcases the potential of these compounds in peptidomimetics, providing a rigid dipeptide mimic framework for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Glycosidase Inhibitors : Moreno-Vargas et al. (2003) explore the synthesis and application of enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives as glycosidase inhibitors, demonstrating the versatility of such structures in medicinal chemistry and enzyme inhibition studies (Moreno-Vargas et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit rho-associated protein kinase

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, the compound is stable at room temperature . .

Propiedades

IUPAC Name |

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-6-13(14,7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWMQESGLQCPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1(CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)